B1575501 NY-ESO-1 (157-165)

NY-ESO-1 (157-165)

Cat. No. B1575501
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Tumor Targeting and Vaccine Response

The cancer-testis antigen NY-ESO-1, particularly the peptides 157-165 and 157-167, is a prime candidate for cancer vaccination. Research by Dutoit et al. (2002) revealed that a peptide vaccine composed of these sequences with GM-CSF as an adjuvant elicited a CD8(+) T cell response. However, precise tumor targeting requires a specific definition of the targeted epitope.

Immunogenicity and Tumor Recognition

Bioley et al. (2009) observed that CTL responses to NY-ESO-1 157-165 are induced in some patients vaccinated with an NY-ESO-1 recombinant protein. However, these CTLs often displayed decreased tumor reactivity compared to spontaneous immune responses to NY-ESO-1.

Enhancing Immunogenicity

Enhancing the immunogenicity of NY-ESO-1 (157-165) can improve its clinical utility in cancer treatment. For instance, Bownds et al. (2001) found that modifying NY-ESO-1:157-165 to increase its binding affinity to HLA-A2.1 resulted in better stimulation of cytotoxic T-lymphocytes.

CTL Response and Peptide Presentation

Held et al. (2004) demonstrated that only CTL reactivity to NY-ESO-1157-165 peptide was capable of lysing NY-ESO-1/HLA-A0201-expressing tumor cells, emphasizing the importance of peptide specificity in vaccine design.

Tumor Antigen Expression and Immune Responses

Research shows that NY-ESO-1, including the 157-165 region, is highly expressed in various cancers and can elicit strong immune responses. For example, van Rhee et al. (2005) found that NY-ESO-1 is frequently expressed in multiple myeloma with chromosomal abnormalities and is capable of eliciting spontaneous humoral and T-cell immunity.

Adoptive Immunotherapy

Robbins et al. (2011) investigated the use of adoptively transferred autologous T cells transduced with a TCR directed against NY-ESO-1 in patients with metastatic melanoma and synovial cell sarcoma, demonstrating effective tumor regression.

properties

Product Name

NY-ESO-1 (157-165)

sequence

SLLMWITQC

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (157-165); NY-ESO-1 (157-165)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.